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Compound Name: 1,5-Naphthyridine

Cat. No.: B1222797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantum chemical properties of 1,5-
naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and

materials science. Its performance is objectively compared with two key alternatives: its

structural isomer, 1,8-naphthyridine, and the closely related bicyclic heterocycle, quinoline. The

data presented herein is derived from published experimental and computational studies,

offering valuable insights for researchers engaged in the design and development of novel

molecular entities.

Comparative Analysis of Electronic and Structural
Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),

provide a powerful tool for understanding the intrinsic electronic and structural characteristics of

molecules. While a single study directly comparing 1,5-naphthyridine, 1,8-naphthyridine, and

quinoline using a consistent computational methodology is not readily available in the current

literature, we can compile and compare data from various sources to discern key trends.

The reactivity and electronic properties of 1,5-naphthyridine show similarities to quinoline.[1]

However, studies on the aromaticity of these compounds suggest that quinoline is the most

aromatic, followed by the naphthyridines.[1]
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Electronic Properties
The electronic properties of these heterocycles, such as the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in

determining their reactivity, stability, and potential as chromophores. The HOMO-LUMO energy

gap is a key indicator of chemical reactivity and the energy of electronic transitions.

Property 1,5-Naphthyridine
1,8-Naphthyridine
Derivative (L1)[2][3]

Quinoline
Derivatives[4]

Computational

Method

Data not available in a

comparable format
DFT/B3LYP/6-31G(d)

DFT/B3LYP/6-

311++G(d,p)

HOMO Energy (eV) N/A -6.83 -6.93 to -6.31

LUMO Energy (eV) N/A -1.58 -2.13 to -1.28

HOMO-LUMO Gap

(eV)
N/A 5.25 4.80 to 5.03

Dipole Moment

(Debye)
N/A Data not available 2.15 to 4.59

Note: The data for the 1,8-naphthyridine derivative (L1) corresponds to 7-diacetamino-2,4-

dimethyl-1,8-naphthyridine.[2][3] The range of values for quinoline derivatives reflects

calculations on a series of substituted quinolines.[4] A direct comparison of the parent

molecules under identical computational conditions would be necessary for definitive

conclusions.

Aromaticity Indices
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated

systems. It can be quantified using various computational indices, such as the Harmonic

Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA values closer to 1 indicate higher aromaticity, while more negative NICS values suggest

stronger diatropic ring currents, also indicative of higher aromaticity.
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Aromaticity Index 1,5-Naphthyridine Quinoline[5]

Computational Method BLYP/6-31G(d)[1] B3LYP/6-311++G**[5]

HOMA (Benzene Ring) N/A ~0.95

HOMA (Pyridine Ring) N/A ~0.85

NICS(1) (Benzene Ring) N/A ~ -9.0

NICS(1) (Pyridine Ring) N/A ~ -6.0

Note: A study evaluating the aromaticity of quinolines, naphthyridines, and phenanthrolines

concluded that quinoline is the most aromatic, followed by naphthyridine.[1] The provided data

for quinoline is an approximation based on the graphical data presented in the cited literature

for a series of derivatives.[5]

Experimental Data
Experimental data, such as UV-Vis absorption spectra, provide a valuable benchmark for

validating computational results.

Compound λmax (nm) Solvent Reference

1,8-Naphthyridine

Derivative (L1)
~320 CH2Cl2 [2][3]

Substituted 1,5-

Naphthyridines
Various Various [6]

The absorption maximum (λmax) is related to the energy of the electronic transitions, which is

influenced by the HOMO-LUMO gap. The experimental λmax for a 1,8-naphthyridine derivative

is reported to be around 320 nm.[2][3]
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The quantum chemical calculations cited in this guide were primarily performed using Density

Functional Theory (DFT), a widely used method for studying the electronic structure of

molecules.

Typical DFT Protocol for Property Calculation:

Molecular Geometry Optimization: The initial step involves optimizing the molecular

geometry to find the lowest energy conformation. This is typically done using a specific

functional (e.g., B3LYP) and basis set (e.g., 6-31G* or 6-311++G**).

Frequency Calculation: To confirm that the optimized structure corresponds to a true

minimum on the potential energy surface, vibrational frequency calculations are performed.

The absence of imaginary frequencies indicates a stable structure.

Property Calculation: Once the optimized geometry is obtained, various electronic properties

are calculated at the same level of theory. These include:

Molecular Orbital Analysis: Calculation of HOMO and LUMO energies and visualization of

the molecular orbitals.

Aromaticity Indices: Calculation of NICS and HOMA values to quantify aromaticity.

Spectroscopic Properties: Time-dependent DFT (TD-DFT) is often used to calculate the

energies of electronic transitions, which can be correlated with experimental UV-Vis

spectra.

Experimental Protocols
UV-Vis Spectroscopy:

UV-Vis absorption spectra are typically recorded using a spectrophotometer. The sample is

dissolved in a suitable solvent (e.g., dichloromethane, ethanol) and placed in a cuvette. The

instrument measures the absorbance of light at various wavelengths, and the wavelength of

maximum absorbance (λmax) is determined.

Visualizing the Computational Workflow
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The following diagram illustrates a typical workflow for the quantum chemical prediction of

molecular properties.

Caption: A generalized workflow for predicting molecular properties using quantum chemical

calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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